2,4,6-Trichlorophenyl 4-bromobenzenesulfonate
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Overview
Description
Preparation Methods
The synthesis of 2,4,6-Trichlorophenyl 4-bromobenzenesulfonate typically involves the reaction of 2,4,6-trichlorophenol with 4-bromobenzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to control the rate of reaction and prevent side reactions.
Chemical Reactions Analysis
2,4,6-Trichlorophenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The sulfonate group can be reduced to a sulfinate or thiol group using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Scientific Research Applications
2,4,6-Trichlorophenyl 4-bromobenzenesulfonate is widely used in scientific research, particularly in the following areas:
Proteomics: It is used as a biochemical reagent for the study of protein interactions and modifications.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study their mechanisms of action.
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorophenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modify the activity of these targets by forming covalent bonds or through non-covalent interactions like hydrogen bonding and van der Waals forces . These interactions can lead to changes in the structure and function of the target molecules, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
2,4,6-Trichlorophenyl 4-bromobenzenesulfonate can be compared with other similar compounds, such as:
2,4,6-Trichlorophenyl 4-chlorobenzenesulfonate: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate: This compound has a fluorine atom instead of a bromine atom.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in scientific research.
Properties
IUPAC Name |
(2,4,6-trichlorophenyl) 4-bromobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrCl3O3S/c13-7-1-3-9(4-2-7)20(17,18)19-12-10(15)5-8(14)6-11(12)16/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAMVTVHHLCMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrCl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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